4,5-dioxoaporfina

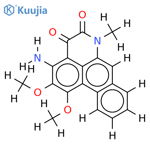

4,5-Dioxoaporphines are a class of organic compounds derived from aporphine alkaloids through the loss of two hydroxyl groups and subsequent oxidation to form two carboxylic acid functionalities. These molecules exhibit diverse structural features and have shown potential in various applications due to their unique chemical properties.

Structurally, 4,5-dioxoaporphines possess a central five-membered heterocycle containing nitrogen and oxygen atoms, which confers them with significant electronic effects influencing reactivity and biological activity. The carboxylic acid moieties enhance solubility and polarity, making these compounds more accessible for synthetic manipulations.

In the pharmaceutical industry, 4,5-dioxoaporphines have been explored as potential drug candidates due to their ability to modulate various enzyme activities and interact with nucleic acids. Research indicates their promising roles in treating conditions such as cancer and neurological disorders. Additionally, these compounds demonstrate interesting properties in natural product synthesis, serving as precursors for the elaboration of complex bioactive molecules.

Due to their structural complexity and multifunctionality, 4,5-dioxoaporphines continue to be areas of active investigation for both academic and industrial chemists seeking innovative applications in medicine and beyond.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

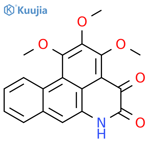

|

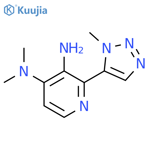

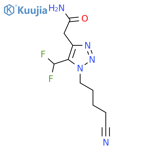

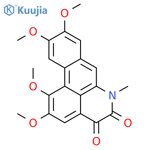

Stephadione | 142905-22-4 | C19H11NO6 |

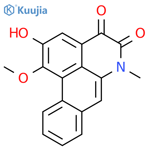

|

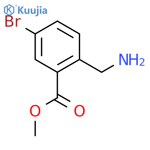

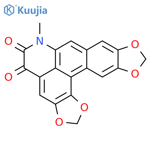

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione,7-methoxy- | 166833-81-4 | C18H11NO5 |

|

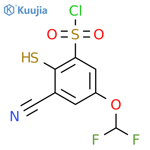

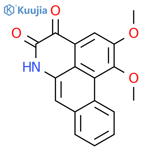

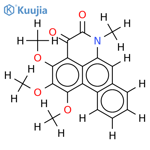

Norcepharadione B | 57576-41-7 | C18H13NO4 |

|

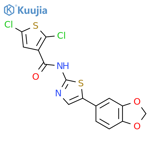

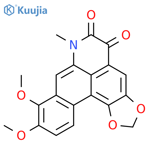

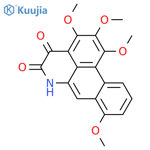

9,10-dimethoxy-7-methyl-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione | 77784-21-5 | C20H15NO6 |

|

pseuduvarine B | 1360878-26-7 | C19H16N2O4 |

|

1,2,9,10-tetramethoxy-6-methyl-6H-dibenzo[de,g]quinoline-4,5-dione | 34647-65-9 | C21H19NO6 |

|

1,2,3-Trimethoxy-4,5-dioxo-6a,7-dehydroaporphine | 104380-50-9 | C20H17NO5 |

|

8-Methoxyouregidione | 180128-37-4 | C20H17NO6 |

|

4H-Dibenzo[de,g]quinoline-4,5(6H)-dione,1,2,3-trimethoxy- | 107633-70-5 | C19H15NO5 |

|

4H-Dibenzo[de,g]quinoline-4,5(6H)-dione,2-hydroxy-1-methoxy-6-methyl- | 109771-09-7 | C18H13NO4 |

Literatura relevante

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

Proveedores recomendados

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados